2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride physicochemical properties
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, with the CAS Number 151257-01-1, is a pivotal chemical intermediate in the synthesis of Irbesartan, a potent and widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] The unique spirocyclic structure of this compound imparts specific chemical reactivity and stability, making it a critical building block in the multi-step synthesis of Irbesartan.[2] A thorough understanding of its physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive overview of the known physicochemical characteristics of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, supported by experimental data and established analytical methodologies.
Chemical Identity and Structure
The chemical structure of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is characterized by a spirocyclic system where a cyclopentane ring is fused to an imidazolidinone ring at a single carbon atom. The butyl group at the 2-position of the imidazolidinone ring is a key feature that contributes to the lipophilicity of the molecule.
Molecular Formula: C₁₁H₁₈N₂O·HCl[4]
Molecular Weight: 230.74 g/mol [4]
IUPAC Name: 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride[5]
Synonyms: 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, Irbesartan Lactam Impurity[6][7]
Caption: Chemical structure of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental and processing conditions.
| Property | Value | Reference |
| CAS Number | 151257-01-1 | [4] |
| Molecular Formula | C₁₁H₁₈N₂O·HCl | [4] |
| Molecular Weight | 230.74 g/mol | [4] |
| Appearance | White to off-white crystalline powder or brown oil | [2][8] |
| Melting Point | 257-260 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol. | [6] |
| Purity (by HPLC) | ≥98.0% | [2][9] |
| Storage | Store at 4°C | [6] |
Solubility Profile
The solubility of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a critical parameter influencing its reaction kinetics and purification. While detailed quantitative data is limited in publicly available literature, qualitative assessments indicate slight solubility in polar aprotic and protic solvents like DMSO and methanol.[6] Its nature as a hydrochloride salt suggests that its aqueous solubility would be pH-dependent.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The causality behind choosing the shake-flask method lies in its simplicity and reliability for determining equilibrium solubility, which is a fundamental thermodynamic property. This method ensures that the solvent is saturated with the solute, providing a true measure of its intrinsic solubility under the specified conditions.
-
Preparation of Supersaturated Solution: Add an excess amount of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride to a known volume of the selected solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The extended agitation time is crucial to overcome any kinetic barriers to dissolution.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution. Filtration through a sub-micron filter (e.g., 0.22 µm) is essential to remove any particulate matter that could interfere with the analysis.
-
Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of HPLC is based on its high sensitivity, specificity, and wide applicability for quantifying organic molecules.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or g/L.
Caption: Workflow for solubility determination using the shake-flask method.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific assignments can vary slightly depending on the solvent and instrument, typical spectral data are available from various sources.[10]
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (triplet for the terminal methyl group, and multiplets for the methylene groups), as well as signals for the methylene protons of the cyclopentane ring and a signal for the N-H proton.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the spiro carbon, the carbons of the butyl chain, and the carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is expected to exhibit characteristic absorption bands.[11]
-
N-H stretching: around 3200-3400 cm⁻¹
-
C-H stretching (aliphatic): around 2800-3000 cm⁻¹
-
C=O stretching (amide): around 1680-1720 cm⁻¹
-
C=N stretching: around 1640-1690 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.[11] The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₁H₁₈N₂O) and characteristic fragmentation patterns resulting from the loss of the butyl group or cleavage of the spiro ring system.
Synthesis and Potential Impurities
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a key intermediate in several synthetic routes to Irbesartan.[12] One common approach involves the reaction of 1-aminocyclopentanecarbonitrile with valeryl chloride, followed by cyclization.
The purity of this intermediate is critical for the quality of the final Irbesartan API. Potential process-related impurities may include unreacted starting materials, by-products from side reactions, and degradation products.[3] The identification and control of these impurities are essential aspects of process development and quality control.[3]
Caption: Simplified synthetic pathway and potential sources of impurities.
Stability
The stability of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a critical factor for its storage and handling. As a hydrochloride salt of a cyclic amidine, it may be susceptible to hydrolysis under certain pH and temperature conditions. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
The rationale for conducting forced degradation studies is to intentionally degrade the sample under more aggressive conditions than those it would experience during its shelf life. This helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Stress Conditions: Subject solutions of the compound to various stress conditions as per ICH guidelines, including:
-
Acidic hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).
-
Basic hydrolysis: 0.1 N NaOH at room temperature or elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid sample at a high temperature (e.g., 105 °C).
-
Photodegradation: Exposing the solution to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The method must be able to separate the parent compound from all significant degradation products.
-
Peak Purity: Assess the peak purity of the parent compound and the degradation products using a photodiode array (PDA) detector to ensure that each peak represents a single component.
Conclusion
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride is a fundamentally important intermediate in pharmaceutical manufacturing, particularly for the synthesis of Irbesartan. A comprehensive understanding of its physicochemical properties, including solubility, stability, and spectroscopic characteristics, is essential for researchers and drug development professionals. The methodologies and data presented in this guide serve as a valuable resource for ensuring the quality and consistency of processes involving this key intermediate. Further research to quantify solubility in a broader range of solvents and to fully elucidate its degradation pathways would be beneficial for the scientific community.
References
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Figure 1. Chemical Structure of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
